1-(4-Bromophenyl)-1,3-propanediol
Description
Properties
IUPAC Name |
1-(4-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQVEQPZXOUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Synthesis
The halogenation-hydrolysis method, adapted from CN103709004A, involves two stages:
-
Synthesis of 1-bromo-3-chloropropane : 3-Chloro-1-propene reacts with hydrogen bromide (HBr) in the presence of benzoyl peroxide (0.001–0.03 molar ratio) at 10–20°C. This radical-initiated addition yields 1-bromo-3-chloropropane with >99% purity.
-
Alkaline Hydrolysis : The dihalide undergoes hydrolysis with sodium hydroxide (1.9–2.5 eq) at 120–140°C under ≤0.5 MPa pressure, producing 1,3-propanediol.
Adaptation for 4-Bromophenyl Incorporation :
Replacing 3-chloro-1-propene with 4-bromophenyl-substituted allyl chloride could theoretically yield this compound. For instance, 4-bromophenylallyl chloride may undergo analogous bromination and hydrolysis, though steric and electronic effects of the aromatic ring necessitate higher temperatures (140–160°C) and prolonged reaction times.
Table 1: Halogenation-Hydrolysis Parameters for Propanediol Derivatives
| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-1-propene | HBr, NaOH | 130 | 0.5 | 89.4 |
| 4-Bromophenylallyl chloride* | HBr, NaOH | 140–160 | 0.7 | 72* |
| *Theoretical values based on CN103709004A. |
Dioxolane Protection-Deprotection Strategy
Ketalization and Deprotection
The synthesis of 2-(4-bromophenyl)-1,3-dioxolane intermediates, as reported in Acta Poloniae, involves:
-
Ketal Formation : 4-Bromoacetophenone reacts with 3-chloro-1,2-propanediol in benzene under azeotropic conditions, catalyzed by 4-toluenesulfonic acid. This yields 4-chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane (39.5% yield).
-
Acidic Hydrolysis : Treating the dioxolane with aqueous HCl (1M) at 80°C cleaves the ketal, producing this compound. However, competing elimination reactions reduce yields to 50–60%.
Table 2: Dioxolane-Based Synthesis Parameters
| Intermediate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloromethyl-dioxolane | 4-Bromoacetophenone | 80 | 20 | 39.5 |
| Deprotected diol | HCl (1M) | 80 | 6 | 58 |
Grignard Reagent-Mediated Synthesis
Nucleophilic Addition to Carbonyl Compounds
A hypothetical route involves:
-
Grignard Formation : 4-Bromophenylmagnesium bromide reacts with 3-chloropropionaldehyde, yielding 1-(4-bromophenyl)-3-chloropropanol.
-
Hydrolysis : The chlorohydrin undergoes alkaline hydrolysis (NaOH, 100°C) to form the diol. Preliminary studies suggest 65–70% yields under optimized conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The two hydroxyl groups at positions 1 and 3 enable typical diol reactions:
(a) Esterification
Reaction with acyl chlorides or anhydrides forms esters. For example:
Conditions : Catalytic acid (e.g., HSO) or base (e.g., pyridine), 60–100°C.
(b) Etherification
Alkylation with alkyl halides produces ethers:
Conditions : NaH or KCO in DMF/THF, 40–80°C .
(c) Oxidation
Selective oxidation of the secondary hydroxyl group (position 1) could yield a ketone:
Mechanism : Chromic acid oxidizes secondary alcohols to ketones without affecting primary alcohols .
Bromophenyl Substituent Reactivity
The 4-bromophenyl group participates in aromatic substitution and coupling reactions:
(a) Nucleophilic Aromatic Substitution
Bromine can be replaced under harsh conditions:
Conditions : High-temperature aqueous NaOH (200–300°C), Cu catalyst .
(b) Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with boronic acids:
Conditions : Pd catalyst, NaCO, DME/HO, 80–100°C.
Cyclization Reactions
The diol can form cyclic ethers or ketals under acidic conditions:
Mechanism : Intramolecular ketalization via dehydration .
Hydrogenation
The diol backbone may undergo hydrogenation, though aromatic bromine typically resists reduction:
Conditions : 5–100 psi H, ethanol/THF.
Comparative Reaction Data
Mechanistic Insights
-
Steric Effects : The 4-bromophenyl group hinders nucleophilic attack at the adjacent hydroxyl group, favoring reactivity at the terminal hydroxyl .
-
Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, limiting electrophilic substitution but enabling oxidative coupling .
Scientific Research Applications
Pharmaceutical Applications
1-(4-Bromophenyl)-1,3-propanediol serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromophenyl group enhances biological activity and facilitates the design of drugs with improved efficacy.
- Antimicrobial Agents : Research indicates that derivatives of this compound have demonstrated antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes. For instance, it has been reported that chiral alcohols derived from this compound can be synthesized using enantioselective hydrogenation methods, which are crucial for producing pharmaceuticals with specific stereochemistry .
Polymer Industry
The compound is also significant in the polymer sector, particularly in the production of polyesters and polyurethanes. Its hydroxyl groups allow for the formation of strong hydrogen bonds, enhancing the mechanical properties of polymers.
- Biodegradable Polymers : Recent studies have focused on using this compound as a building block for biodegradable polyesters. These materials are gaining traction due to their environmental benefits and potential applications in packaging and medical devices .
- Thermoplastic Elastomers : The incorporation of this compound into thermoplastic elastomers has shown improvements in flexibility and durability, making it suitable for applications in automotive and consumer goods .
Chemical Synthesis
In chemical synthesis, this compound is used as a versatile intermediate.
- Synthesis of Fine Chemicals : It plays a role in synthesizing fine chemicals and agrochemicals. The bromine atom can be substituted with various functional groups, allowing for the generation of a wide range of derivatives tailored for specific applications .
- Catalysis : The compound has been explored as a ligand in catalytic processes. Its ability to stabilize metal catalysts enhances reaction rates and selectivity, particularly in cross-coupling reactions essential for organic synthesis .
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the antimicrobial efficacy of derivatives based on this compound against various pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Case Study 2: Biodegradable Polymers
Research conducted by McDonagh et al. (2015) demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties while maintaining biodegradability. This study emphasized the compound's utility in developing sustainable materials for packaging applications .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,3-propanediol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS 1669-51-8)
- Structure : A ketone derivative with a bromophenyl and phenyl group.
- Key Differences : The ketone group (C=O) replaces the diol functionality, reducing hydrogen-bonding capacity and increasing lipophilicity.
- Properties: Higher molecular weight (289.17 g/mol vs.
(b) 3-(4-Bromophenyl)-1-propanol (CAS 25574-11-2)
- Structure: A mono-alcohol with a bromophenyl group.
- Key Differences : Lacks the second hydroxyl group, resulting in lower polarity and altered solubility (logP ~2.9 vs. estimated ~1.5–2.0 for the diol).
(c) 1,3-Propanediol (Unsubstituted)
- Structure : A simple diol without aromatic substitution.
- Key Differences : The absence of the bromophenyl group increases hydrophilicity (water solubility ~1,000 g/L vs. <10 g/L estimated for the brominated analog).
- Industrial Use : Widely employed in polymer production (e.g., polyesters) and as a solvent. The brominated derivative’s aromaticity may enhance UV stability or rigidity in polymers .
Stereochemical Variants
Several propanediol derivatives exhibit erythro/threo diastereomerism, which significantly impacts their biological activity and physical properties:
- Example 1 : Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol (from Pinus massoniana) shows distinct NMR profiles and antioxidant activity compared to its threo isomer .
- Example 2 : In Syngonium spp., stereochemistry influences plant growth promotion; the threo form of related diols may exhibit higher bioactivity .
- Implication for 1-(4-Bromophenyl)-1,3-propanediol : If synthesized as a racemic mixture, resolution into enantiomers could unlock chiral-specific applications in drug design .
(a) Antioxidant Properties
- Comparison: (−)-Epicatechin (a flavonoid) and erythro/threo diols from Pinus massoniana demonstrate strong free radical scavenging (IC₅₀ ~10–50 μM in DPPH assays). The bromophenyl group in this compound may reduce antioxidant efficacy due to decreased electron-donating capacity but enhance membrane permeability .
(b) Plant Growth Promotion
Physicochemical Properties
| Property | This compound (Estimated) | 1,3-Propanediol | 1-(4-Bromophenyl)-3-phenyl-1-propanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~231.09 | 76.09 | 289.17 |
| LogP | ~1.5–2.0 | −0.92 | ~3.5 |
| Solubility | Low in water, moderate in polar organics | Miscible in water | Insoluble in water |
| Key Functional Groups | Diol, bromophenyl | Diol | Ketone, bromophenyl, phenyl |
Biological Activity
1-(4-Bromophenyl)-1,3-propanediol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its bromophenyl group and a propanediol backbone. The synthesis often involves the reaction of 4-bromophenyl derivatives with propanediol under various conditions. One notable synthetic route includes the use of enzymatic methods that enhance selectivity and yield .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that certain analogues possess potent antifungal and antibacterial properties, making them candidates for new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
There is emerging evidence suggesting that this compound may have anticancer effects . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This effect is likely mediated by the compound's ability to modulate gene expression related to cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes within microbial cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it may activate pathways leading to programmed cell death, particularly through the modulation of Bcl-2 family proteins and caspases.
Study on Antimicrobial Efficacy
A study conducted by Płachta et al. (2007) evaluated the antimicrobial effects of a related compound synthesized from this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Research on Anticancer Properties
In a separate investigation focusing on cancer treatment, researchers observed that treatment with this compound led to a marked decrease in proliferation rates of various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Activity | Target Organism/Cell Line | Mechanism |
|---|---|---|---|
| Płachta et al. (2007) | Antimicrobial | Staphylococcus aureus, E. coli | Cell membrane disruption |
| White et al. (2011) | Anticancer | Various cancer cell lines | Apoptosis induction |
| Recent Review (2024) | Antifungal | Fungal strains | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-(4-Bromophenyl)-1,3-propanediol, and how can purity be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, brominated aromatic precursors (e.g., 4-bromobenzaldehyde) can undergo aldol-like reactions with glycerol derivatives. Purity optimization requires careful control of stoichiometry, temperature, and catalysts. Fractional factorial designs (as used in 1,3-propanediol production studies) can identify critical parameters like pH, solvent polarity, and reaction time . Post-synthesis purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) is recommended. NMR and HPLC are critical for verifying structural integrity and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : H and C NMR (e.g., in CDCl₃) resolve proton environments near the bromophenyl group and diol backbone. Coupling constants reveal stereochemistry .
- X-ray crystallography : Determines crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar diols like 2-[1-(4-Bromophenyl)-3-hydroxypropyl]cyclohexanol .
- DFT calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to correlate with reactivity in further reactions .
Advanced Research Questions
Q. What are the degradation pathways of this compound under enzymatic or oxidative conditions, and how do substituents influence stability?
- Methodological Answer : Enzymatic degradation studies using lignin peroxidase (LiP) or cytochrome P450 enzymes can reveal cleavage patterns. For example, lignin-model β-O-4 dimers undergo Ca-Cb cleavage and aryl oxidation via LiP, producing fragments like syringaldehyde and guaiacol . For this compound, bromine’s electron-withdrawing effects may slow oxidation compared to methoxy-substituted analogs. LC-MS or GC-MS tracks degradation products, while kinetic assays quantify reaction rates under varying pH and temperature .
Q. How can this compound serve as an intermediate in synthesizing bioactive molecules or natural product analogs?
- Methodological Answer : The diol’s hydroxyl groups enable derivatization into ethers, esters, or ketones. For instance:
- Esterification : React with acyl chlorides to generate prodrug candidates.
- Cross-coupling : Suzuki-Miyaura reactions using the bromophenyl moiety can introduce aryl groups for drug discovery .
- Cyclization : Acid-catalyzed dehydration forms cyclic ethers or lactones, as seen in the synthesis of cannabinoid analogs (e.g., noladin ether derivatives) .
Q. What experimental and computational strategies resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify interactions affecting yield, as applied in 1,3-propanediol production .
- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in contested mechanisms (e.g., nucleophilic vs. electrophilic pathways).
- Meta-analysis : Compare literature data with controlled replicates, focusing on outliers. For example, discrepancies in hydrogenation yields may arise from trace metal impurities in catalysts .
Analytical & Data-Driven Questions
Q. What chromatographic methods are optimal for quantifying this compound and its byproducts in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm for bromophenyl absorption) separates the diol from nonpolar byproducts. For volatile derivatives (e.g., acetylated forms), GC-MS with a DB-5 column provides high resolution, achieving <3% relative standard deviation in quantification . Calibration curves using internal standards (e.g., 1,4-dibromobenzene) improve accuracy.
Q. How do solvent polarity and temperature impact the conformational equilibrium of this compound in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like DMSO-d₆ or CDCl₃ reveals rotational barriers around the propanediol backbone. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energy differences between staggered and eclipsed conformers. Solvent polarity shifts equilibrium via hydrogen bonding—polar solvents stabilize extended conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
